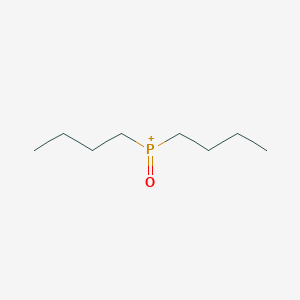

Dibutylphosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

dibutyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNGFNJWDJIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422862 | |

| Record name | dibutylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15754-54-8 | |

| Record name | dibutylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dibutylphosphine Oxide

Abstract

Dibutylphosphine oxide is a key organophosphorus compound, serving as a versatile intermediate in the synthesis of more complex molecules, including ligands for catalysis and pharmacologically active agents. The growing interest in phosphine oxides, spurred by their utility as hydrogen-bond acceptors in drug design, necessitates a comprehensive understanding of their synthesis and rigorous characterization.[1][2] This guide provides a detailed exploration of a primary synthetic pathway to dibutylphosphine oxide, offers step-by-step protocols for its multi-faceted characterization using modern analytical techniques, and discusses critical aspects of its handling and safety. Our objective is to equip researchers with the foundational knowledge and practical insights required to confidently synthesize, purify, and validate this important chemical entity.

Strategic Synthesis of Dibutylphosphine Oxide

The formation of the robust carbon-phosphorus bonds in dialkylphosphine oxides is most effectively achieved through the use of highly nucleophilic organometallic reagents. The Grignard reaction, in particular, stands as a cornerstone method for this transformation due to its reliability and adaptability.

Core Synthetic Principle: The Grignard Approach

The synthesis of secondary phosphine oxides like dibutylphosphine oxide can be efficiently accomplished via the reaction of a dialkyl phosphite, such as diethyl phosphite, with two equivalents of a Grignard reagent, followed by acidic hydrolysis.[3][4] This method leverages the nucleophilic strength of the Grignard reagent to displace the alkoxy groups on the phosphorus center, thereby forming the desired C-P bonds.

The causality behind this choice is twofold:

-

Reactivity: The polarized magnesium-carbon bond in the n-butylmagnesium bromide Grignard reagent renders the butyl group strongly nucleophilic, enabling it to attack the electrophilic phosphorus atom of the diethyl phosphite.

-

Stoichiometry: The use of two or more equivalents of the Grignard reagent ensures the complete substitution of both ethoxy groups, driving the reaction toward the desired dialkylated intermediate.[4] The subsequent hydrolysis step is crucial for protonating the phosphinate intermediate to yield the final secondary phosphine oxide.[5]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of dibutylphosphine oxide from diethyl phosphite and n-butylmagnesium bromide.

Materials:

-

Diethyl phosphite

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Grignard Reagent Preparation: Under an inert atmosphere of argon, place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small volume of anhydrous diethyl ether. Dissolve 1-bromobutane in anhydrous diethyl ether and add it dropwise from the funnel to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gentle warming may be required. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of n-butylmagnesium bromide.

-

Phosphorylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve diethyl phosphite in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at a rate that maintains the temperature below 10 °C. A thick precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.

-

Hydrolysis (Workup): Cool the reaction mixture again to 0 °C. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent. This is a highly exothermic step. Following the quench, add concentrated HCl dropwise until the magnesium salts dissolve and the aqueous layer becomes acidic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure dibutylphosphine oxide.

Comprehensive Characterization

Confirming the identity and purity of the synthesized dibutylphosphine oxide is paramount. A multi-technique approach provides a self-validating system, where each analysis corroborates the others to build a complete structural profile.

Diagram 2: Integrated Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of dibutylphosphine oxide. The presence of the magnetically active ³¹P nucleus provides an additional layer of structural information.

Protocol: NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh 5-10 mg of purified dibutylphosphine oxide.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, referenced to 0.00 ppm.[6] Phosphoric acid is often used as an external standard for ³¹P NMR.

-

Acquisition: Record ¹H, ¹³C, and ³¹P NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).[6][7]

Expected Spectral Data:

| Nucleus | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | 40 - 60 | Nonet (decoupled: s) | J(P,H) ≈ 450-480 | P-H |

| ¹H | 6.0 - 7.5 | Doublet of nonets | ¹J(P,H) ≈ 450-480 | P-H |

| 1.6 - 2.0 | Multiplet | P-CH₂ -CH₂-CH₂-CH₃ | ||

| 1.3 - 1.6 | Multiplet | P-CH₂-CH₂ -CH₂ -CH₃ | ||

| 0.8 - 1.0 | Triplet | J(H,H) ≈ 7 | P-CH₂-CH₂-CH₂-CH₃ | |

| ¹³C | 30 - 35 | Doublet | ¹J(P,C) ≈ 60-70 | C H₂ directly attached to P |

| 25 - 28 | Doublet | ²J(P,C) ≈ 10-15 | P-CH₂-C H₂ | |

| 23 - 25 | Doublet | ³J(P,C) ≈ 15-20 | P-CH₂-CH₂-C H₂ | |

| 13 - 14 | Singlet | -C H₃ |

Data compiled from typical values for secondary phosphine oxides and related structures.[7][8]

-

³¹P NMR: The ³¹P spectrum is the most direct confirmation. A single resonance, significantly downfield, which is split into a complex multiplet by the directly attached proton and the protons on the alpha-carbons, is characteristic.

-

¹H NMR: The most diagnostic signal is the proton directly attached to the phosphorus atom, which appears as a doublet with a very large coupling constant (¹JP-H) of approximately 450-480 Hz.[7]

-

¹³C NMR: In the proton-decoupled ¹³C spectrum, the carbon atoms of the butyl chains will appear as doublets due to coupling with the phosphorus atom. The magnitude of the JP-C coupling decreases as the distance from the phosphorus atom increases.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of key functional groups, most notably the phosphoryl (P=O) group.

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

-

Background: Ensure the ATR crystal (typically diamond or germanium) is clean and record a background spectrum.

-

Sample Application: Place a small amount of the liquid or solid dibutylphosphine oxide sample directly onto the ATR crystal.

-

Data Collection: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[9]

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Key Diagnostic Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Significance |

| 2300 - 2450 | P-H stretch | Confirms the presence of the proton directly bonded to phosphorus. This is a highly characteristic, often broad, absorption. |

| 1150 - 1250 | P=O stretch | Strong, sharp absorption confirming the presence of the phosphoryl group. Its exact position can be influenced by hydrogen bonding.[10] |

| 2850 - 3000 | C-H stretch | Indicates the presence of the alkyl (butyl) chains. |

The presence of a strong band in the 1150-1250 cm⁻¹ region is definitive evidence for the successful oxidation to the phosphine oxide.[10][11]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of the synthesized compound.

Protocol: Electrospray Ionization (ESI)-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.

-

High-Resolution MS (HRMS): For unambiguous formula determination, perform HRMS to obtain a highly accurate mass measurement.[9]

Expected Mass Spectrometric Data:

| Property | Value | Note |

| Molecular Formula | C₈H₁₉OP | |

| Exact Mass | 162.1173 | [12] |

| Observed Ion [M+H]⁺ | m/z 163.1251 | This is the ion typically observed in ESI-MS. |

The observation of an ion corresponding to the protonated molecule at m/z ≈ 163 confirms the molecular weight of dibutylphosphine oxide.

Physical Properties

Basic physical properties serve as a preliminary check of purity.

| Property | Value | Reference |

| Appearance | White solid or colorless liquid | [13] |

| Melting Point | 55-58 °C | [12] |

| Boiling Point | 224 °C (at atmospheric pressure) | [12] |

| CAS Number | 15754-54-8 | [12] |

Safety, Handling, and Storage

Proper handling of dibutylphosphine oxide and its precursors is essential for laboratory safety.

-

Hazards: While specific toxicity data for dibutylphosphine oxide is limited, related phosphine oxides can cause skin and eye irritation.[14][15] The precursors, such as 1-bromobutane and Grignard reagents, are flammable and corrosive.

-

Handling: All synthetic steps should be performed in a well-ventilated fume hood.[16] An inert atmosphere is required for the Grignard reaction to prevent both oxidation and quenching by atmospheric moisture.[17][18] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store dibutylphosphine oxide in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent gradual oxidation and hydrolysis.

Conclusion

This guide has detailed a reliable and widely-used synthetic route for dibutylphosphine oxide, emphasizing the chemical rationale behind the procedural steps. We have established a comprehensive, multi-technique characterization workflow that enables researchers to validate the structure and purity of the target compound with a high degree of confidence. The integration of NMR, IR, and MS analyses provides a self-consistent dataset that confirms the covalent structure, functional groups, and molecular weight. By adhering to the outlined protocols and safety precautions, scientists in both academic and industrial settings can effectively produce and verify this valuable organophosphorus intermediate for its diverse applications in chemistry and drug discovery.

References

- [No Source Used]

-

Bentham Science Publishers. (2018, May 1). Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents. Letters in Organic Chemistry, 15(5), 387-393. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. Request PDF. Available from: [Link]

- [No Source Used]

-

ResearchGate. (n.d.). Di-tert-butylphosphine oxide. Request PDF. Available from: [Link]

- [No Source Used]

-

SpectraBase. (n.d.). Dibutyl phosphine oxide. Available from: [Link]

- [No Source Used]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

-

ChemRxiv. (2023, November 5). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. Cambridge Open Engage. Available from: [Link]

-

Angene Chemical. (2023, June 5). Safety Data Sheet - Dimethylphosphine oxide. Available from: [Link]

-

Wikipedia. (n.d.). Diphenylphosphine oxide. Retrieved from [Link]

-

Wiley Online Library. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. ChemistrySelect. Available from: [Link]

-

Reddit. (2019, December 21). Phosphine Ligand Oxidation. r/Chempros. Available from: [Link]

-

Wikipedia. (n.d.). Diphenylphosphine. Retrieved from [Link]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

-

The Royal Society of Chemistry. (2017). ELECTRONIC SUPPLEMENTARY INFORMATION Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. Dalton Transactions. Available from: [Link]

- [No Source Used]

-

PubMed. (2022, March 16). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H-A hydrogen bonds. Physical Chemistry Chemical Physics, 24(11), 7121-7133. Available from: [Link]

- [No Source Used]

-

MDPI. (n.d.). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules. Available from: [Link]

- [No Source Used]

- [No Source Used]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. enamine.net [enamine.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H-A hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. DIMETHYLPHOSPHINE OXIDE | 7211-39-4 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

- 17. reddit.com [reddit.com]

- 18. Diphenylphosphine - Wikipedia [en.wikipedia.org]

physicochemical properties of dibutylphosphine oxide

An In-Depth Technical Guide to the Physicochemical Properties of Dibutylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylphosphine oxide (DBPO) is an organophosphorus compound that has garnered increasing interest in synthetic chemistry and materials science. As a secondary phosphine oxide (SPO), it occupies a unique chemical space, characterized by the P-H bond within the phosphinoyl group. This feature imparts a distinct reactivity profile, allowing it to exist in equilibrium with its trivalent tautomer, dibutylphosphinous acid. This guide offers a comprehensive exploration of the core , providing field-proven insights and detailed experimental frameworks essential for its application in research and development. While often overshadowed by its sterically hindered analogue, di-tert-butylphosphine oxide, the n-butyl derivative possesses its own set of properties that make it a valuable reagent and building block.

The growing relevance of phosphine oxides in medicinal chemistry, highlighted by the FDA approval of the dimethylphosphine oxide-containing drug brigatinib, has spurred deeper investigation into this functional group.[1][2] The phosphinoyl moiety's ability to act as a potent hydrogen bond acceptor can significantly enhance solubility and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making compounds like DBPO valuable scaffolds in drug design.[2][3]

This document provides an in-depth analysis of DBPO's structural, physical, spectral, and chemical characteristics, supported by actionable experimental protocols and authoritative references to ensure scientific integrity.

Compound Identification and Core Properties

Precise identification is the foundation of any chemical study. Dibutylphosphine oxide is registered under CAS Number 15754-54-8.[4][5][6] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Dibutylphosphine oxide | [4] |

| Synonyms | di-n-butylphosphine oxide, Dibutyl(oxo)phosphanium | [4][6] |

| CAS Number | 15754-54-8 | [4][5][6] |

| Molecular Formula | C₈H₁₉OP | [4][5] |

| Molecular Weight | 162.21 g/mol | [5] |

| Exact Mass | 162.117352 g/mol | [4][7] |

| Appearance | Solid | [8] |

| Melting Point | 55-58 °C | [4][5] |

| Boiling Point | 224 °C | [4][5] |

| Flash Point | 89 °C | [4][5] |

| InChIKey | CSILLBGWWDXKNC-UHFFFAOYSA-N | [7] |

| SMILES | CCCCCCCC | [4] |

Chemical Structure and Reactivity

The chemical behavior of dibutylphosphine oxide is dominated by the phosphorus center, the phosphoryl group (P=O), and the adjacent P-H bond.

Tautomerism: A Duality of Structure

A critical feature of secondary phosphine oxides is their existence in equilibrium with a trivalent tautomer, a phosphinous acid.[9] This equilibrium is fundamental to its reactivity, allowing it to behave as either a pentavalent P(V) species or a trivalent P(III) species.

Caption: Workflow for the synthesis and analytical validation of DBPO.

-

Initial Check (FT-IR): An initial, rapid check using FT-IR should confirm the presence of the key P=O (~1200 cm⁻¹) and P-H (~2350 cm⁻¹) stretches and the absence of O-H stretches from water or starting materials.

-

Structural Confirmation (NMR): Full NMR analysis (³¹P, ¹H, ¹³C) provides the definitive structural proof. The observation of the characteristic P-H doublet in the ¹H NMR and the corresponding P-C couplings in the ¹³C NMR confirms the molecular skeleton and connectivity.

-

Mass Verification (MS): Mass spectrometry (e.g., GC-MS or ESI-MS) confirms the molecular weight. The observation of a molecular ion peak [M+H]⁺ at m/z 163.125 is expected.

-

Purity Assessment: The integration of peaks in the ¹H NMR spectrum can provide a quantitative measure of purity. The absence of solvent or starting material peaks is critical.

Safety and Handling

According to safety data sheets for analogous compounds like di-tert-butylphosphine oxide and tri-n-butylphosphine oxide, DBPO should be handled with care. [10][11]

-

Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation. [12][13][14]* Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and moisture.

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. [11]

Conclusion

Dibutylphosphine oxide is a versatile chemical entity whose value is rooted in its unique structural duality and the potent Lewis basicity of its phosphoryl oxygen. A thorough understanding of its physicochemical properties, particularly its spectral signatures and tautomeric nature, is paramount for its effective use. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and safe handling of DBPO, empowering researchers to confidently leverage this compound in the fields of catalysis, materials science, and modern drug discovery.

References

-

ChemBK. Dibutylphosphine oxide. [Link]

-

ResearchGate. Di-tert-butylphosphine oxide | Request PDF. [Link]

-

PubChem. Dibutylphosphine oxide | C8H18OP+ | CID 6365067. [Link]

-

SpectraBase. Dibutyl phosphine oxide. [Link]

-

Rassukana, Y., et al. (2022). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. [Link]

-

Wikipedia. Dimethylphosphine oxide. [Link]

-

ChemRxiv. Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. [Link]

-

Wikipedia. Diphenylphosphine oxide. [Link]

-

Angene Chemical. Safety Data Sheet - Dimethylphosphine oxide. [Link]

-

ResearchGate. Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. [Link]

-

ResearchGate. What are the p K a values of organophosphorus compounds?. [Link]

-

MDPI. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. [Link]

-

Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. [Link]

-

Wikipedia. Phosphine oxides. [Link]

-

Canadian Science Publishing. The basicity of phosphines. [Link]

-

Royal Society of Chemistry. Supporting Information for - Enantioselective Pd-catalyzed addition of P(O)-H bonds to allenes. [Link]

-

Georganics. Dimethylphosphine oxide - High purity. [Link]

-

NIH National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Uses of Diphenylphosphine Oxide: A Comprehensive Overview. [Link]

-

MDPI. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. [Link]

-

Royal Society of Chemistry. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. [Link]

-

ChemRxiv. High-Temperature Decomposition of Diisopropyl Methylphosphonate (DIMP) on Alumina: Mechanistic Predictions from Ab Initio Molecular Dynamics. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. enamine.net [enamine.net]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. Dibutylphosphine oxide | C8H18OP+ | CID 6365067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 10. DI-T-BUTYLPHOSPHINE OXIDE - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. Dimethylphosphine oxide - High purity | EN [georganics.sk]

An In-depth Technical Guide to Dibutylphosphine Oxide: Molecular Structure, Bonding, and Characterization

Abstract

Dibutylphosphine oxide (DBPO) is a key organophosphorus compound with significant relevance in synthetic chemistry and materials science. Its utility as a ligand, catalyst precursor, and synthetic intermediate necessitates a thorough understanding of its fundamental chemical properties. This technical guide provides a comprehensive examination of the molecular structure, bonding, and key characterization protocols for dibutylphosphine oxide. We delve into the nuanced nature of the phosphoryl (P=O) bond, detailing the interplay of σ- and π-orbital contributions. This guide furnishes detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of DBPO, including ³¹P NMR, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and authoritative references to support further investigation and application.

Introduction

Organophosphorus compounds, particularly phosphine oxides, have transitioned from being considered mere byproducts to indispensable components in modern chemistry.[1] This shift was notably catalyzed by the success of molecules like brigatinib, an FDA-approved anticancer drug, which features a dimethylphosphine oxide moiety critical to its biological activity.[1][2][3] Dibutylphosphine oxide (C₈H₁₉OP) is a representative secondary phosphine oxide (SPO) that serves as a valuable model and building block in this class.[4] Its two butyl groups provide solubility in many organic solvents, while the P-H and P=O functionalities offer reactive sites for a wide array of chemical transformations.

Understanding the precise molecular geometry and the electronic nature of the bonding in DBPO is paramount for predicting its reactivity and designing new applications. The phosphoryl group (P=O) is particularly noteworthy; it is a strong hydrogen bond acceptor and its polarity significantly influences the molecule's overall properties, including solubility and metabolic stability.[3] This guide will provide the foundational knowledge required to confidently synthesize, characterize, and utilize dibutylphosphine oxide in a research and development setting.

Molecular Structure and Bonding

The phosphorus atom in dibutylphosphine oxide is central to its structure, adopting a distorted tetrahedral geometry. It is bonded to two butyl chains, one oxygen atom, and one hydrogen atom.

The Phosphoryl (P=O) Bond

The nature of the P=O bond has been a subject of extensive discussion. While often depicted as a simple double bond, its character is more complex. It is best described as a combination of a strong σ-bond and a π-bond, supplemented by a significant dative or semipolar (P⁺-O⁻) character.[4] This polarity results from the difference in electronegativity between phosphorus and oxygen. The molecular orbital perspective suggests that the π-interaction arises from the donation of lone pair electrons from oxygen p-orbitals into the antibonding (σ*) orbitals of the phosphorus-carbon bonds.[4]

The length of the P=O bond in phosphine oxides is typically short, with values around 1.48-1.51 Å. For instance, the related secondary phosphine oxide, di-tert-butylphosphine oxide, exhibits a P=O bond length of approximately 1.482 Å.[5] This short bond length is indicative of its high bond order and strength.

Tautomerism

Secondary phosphine oxides like DBPO exist in equilibrium with their trivalent tautomer, a phosphinous acid (R₂POH). For dialkylphosphine oxides, this equilibrium overwhelmingly favors the tetracoordinate phosphine oxide form.[4][5]

Caption: Tautomeric equilibrium of dibutylphosphine oxide.

Synthesis of Dibutylphosphine Oxide

Dibutylphosphine oxide can be synthesized through several routes, with one of the most common laboratory methods being the controlled hydrolysis of a corresponding dialkylchlorophosphine. This method is reliable and provides good yields of the desired secondary phosphine oxide.

Experimental Protocol: Synthesis via Hydrolysis of Dibutylchlorophosphine

This protocol outlines a standard procedure for the synthesis of dibutylphosphine oxide. The causality behind this choice is the ready availability of the chlorophosphine precursor and the straightforward nature of the hydrolysis reaction.

Materials:

-

Dibutylchlorophosphine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dibutylchlorophosphine (1 equivalent) in anhydrous dichloromethane (approx. 5 mL per gram of phosphine).

-

Cooling: Cool the flask to 0 °C using an ice bath. This is a critical step to control the exothermicity of the hydrolysis reaction.

-

Controlled Addition: Add deionized water (1.1 equivalents) dropwise to the stirred solution over 30 minutes. The slow addition rate is essential to prevent a rapid temperature increase and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining HCl and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product, a colorless oil or low-melting solid, can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane. Dibutylphosphine oxide has a reported melting point of 55-58°C.[6][7]

Caption: Workflow for the synthesis of dibutylphosphine oxide.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous identification and purity assessment of dibutylphosphine oxide. ³¹P NMR is the most direct method, while ¹H NMR, ¹³C NMR, and IR spectroscopy provide complementary structural information.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly sensitive and effective technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope.[8]

-

Expected Chemical Shift (δ): Secondary phosphine oxides typically resonate in the range of +20 to +60 ppm (relative to 85% H₃PO₄). The specific shift is influenced by the alkyl substituents. For dialkylphosphine oxides, the signal is expected to be a doublet due to coupling with the directly attached proton (P-H).

-

Coupling Constant (¹JP-H): A large one-bond coupling constant, typically in the range of 400-500 Hz, is a hallmark of secondary phosphine oxides and provides definitive evidence for the P-H bond.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum will show signals corresponding to the butyl chains. The P-H proton will appear as a broad doublet far downfield, typically between 6-8 ppm, due to the large ¹JP-H coupling. The protons on the α-carbon (adjacent to phosphorus) will also be split by the phosphorus nucleus (²JP-H coupling).

-

¹³C NMR: The carbon signals of the butyl chains will be observed. The α-carbon will exhibit the largest coupling to the phosphorus nucleus (¹JP-C), while smaller two- and three-bond couplings (²JP-C, ³JP-C) may be resolved for the other carbons in the chain.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups in dibutylphosphine oxide. The spectrum is typically dominated by two characteristic stretching vibrations.

-

P=O Stretch (νP=O): This is a very strong and sharp absorption band typically found in the region of 1140-1200 cm⁻¹. For trioctylphosphine oxide (TOPO), a similar long-chain alkyl phosphine oxide, this band appears at 1146 cm⁻¹.[9] The position of this band can be influenced by hydrogen bonding; acting as a hydrogen bond acceptor causes a shift to a lower frequency (red-shift).[10]

-

P-H Stretch (νP-H): A medium to weak absorption band is expected in the region of 2200-2450 cm⁻¹. The presence of this band, along with the P=O stretch, is strong evidence for the secondary phosphine oxide structure.

| Spectroscopic Data Summary for Dibutylphosphine Oxide | |

| Technique | Characteristic Feature |

| ³¹P NMR | Doublet, δ ≈ +20 to +60 ppm, ¹JP-H ≈ 400-500 Hz |

| ¹H NMR | P-H proton: Doublet, δ ≈ 6-8 ppm |

| IR Spectroscopy | Strong νP=O stretch ≈ 1140-1200 cm⁻¹ |

| Medium νP-H stretch ≈ 2200-2450 cm⁻¹ |

Applications in Research and Drug Development

The unique properties of the phosphine oxide group have led to its increasing use in medicinal chemistry and organic synthesis.[1] The P=O moiety is a potent hydrogen bond acceptor, capable of forming strong interactions with biological targets.[2] The incorporation of dialkylphosphine oxides can also improve a molecule's physicochemical properties, such as increasing solubility and metabolic stability by reducing lipophilicity.[3] Furthermore, secondary phosphine oxides like DBPO are versatile intermediates for creating P-chiral ligands and other complex organophosphorus compounds through reactions at the P-H bond.[11][12]

Conclusion

Dibutylphosphine oxide is a foundational molecule in the expanding field of organophosphorus chemistry. Its tetrahedral structure, dominated by the highly polar and robust phosphoryl bond, dictates its chemical behavior. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and the key spectroscopic signatures required for its unambiguous characterization. A firm grasp of these core principles empowers researchers to effectively utilize DBPO as a building block for novel materials, catalysts, and therapeutic agents.

References

-

ResearchGate. (n.d.). Di-tert-butylphosphine oxide | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). Dibutylphosphine oxide. Retrieved from [Link]

-

Doan-Nguyen, V., Carroll, P. J., & Murray, C. B. (2015). FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the characteristic vibrational stretching of the P=O bond at 1146 cm⁻¹... ResearchGate. Retrieved from [Link]

-

ChemBK. (2024). Dibutylphosphine oxide. Retrieved from [Link]

-

Rassukana, Y., et al. (2025). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. Retrieved from [Link]

-

Tolstoy, P. M., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24(12), 7121-7133. Retrieved from [Link]

-

Tolstoy, P. M., et al. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 26(15), 4443. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for geometry and energy of PO···H–A hydrogen bonds | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylphosphine oxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of phosphine oxides. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). Di-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphine oxide. Retrieved from [Link]

-

Taylor, M. S. (2018). Direct, Oxidative Halogenation of Diaryl- or Dialkylphosphine oxides with (Dihaloiodo)arenes. UWSpace. Retrieved from [Link]

-

Tang, G., et al. (2025). Water mediated synthesis of dialkylphosphine oxides from white phosphorus and N-(acyloxy)phthalimides. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. enamine.net [enamine.net]

- 3. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 12. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]

spectroscopic data (NMR, IR, MS) of dibutylphosphine oxide

An In-Depth Technical Guide to the Spectroscopic Characterization of Dibutylphosphine Oxide

This guide provides a comprehensive analysis of the spectroscopic data for dibutylphosphine oxide (DBPO), a secondary phosphine oxide of significant interest. As organophosphorus compounds, and specifically phosphine oxides, gain prominence in medicinal chemistry and materials science, a thorough understanding of their analytical characterization is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and quality control of DBPO.

Introduction and Molecular Structure

Dibutylphosphine oxide (DBPO), with the chemical formula C₈H₁₉OP and a molecular weight of 162.21 g/mol , is a secondary phosphine oxide.[1] This class of compounds exists in tautomeric equilibrium with the phosphinous acid form, although the equilibrium strongly favors the phosphine oxide structure. The phosphoryl group (P=O) is a key feature, acting as a potent hydrogen bond acceptor, which is a property increasingly exploited in drug design. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and structural integrity in research and development settings.

Below is the molecular structure of the predominant tautomer of dibutylphosphine oxide.

Caption: Molecular structure of Dibutylphosphine Oxide (DBPO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of DBPO. The presence of three NMR-active nuclei (¹H, ¹³C, and ³¹P) provides a wealth of information regarding the molecule's carbon skeleton, proton environments, and the nature of the phosphorus center.

Phosphorus-31 (³¹P) NMR

Expertise & Experience: ³¹P NMR is the definitive starting point for analyzing phosphorus-containing compounds due to its wide chemical shift range and high sensitivity, which provides an immediate electronic and structural fingerprint. For secondary phosphine oxides like DBPO, the phosphorus atom is pentavalent and its chemical shift is highly indicative of this oxidation state.

Authoritative Grounding: The observed chemical shift for DBPO in CDCl₃ is found in a region characteristic of secondary phosphine oxides.[1] The electronic environment around the phosphorus atom, influenced by the two electron-donating butyl groups and the electron-withdrawing oxygen atom, dictates this specific resonance. Changes in this chemical shift can be correlated with intermolecular interactions, such as hydrogen bonding to the phosphoryl oxygen.

| Parameter | Observed Value (in CDCl₃) | Interpretation |

| Chemical Shift (δ) | ~46.5 ppm | Characteristic of a dialkylphosphine oxide.[1] |

| Multiplicity | Doublet of multiplets | Coupling to the directly attached proton (¹J-PH) and protons on the α-carbons (²J-PCH). |

Carbon-13 (¹³C) NMR

Expertise & Experience: ¹³C NMR provides a map of the carbon backbone. The key diagnostic feature is the presence of carbon-phosphorus coupling constants (J-PC), which decrease in magnitude as the number of bonds between the carbon and phosphorus atoms increases. This coupling is invaluable for unambiguously assigning the signals of the butyl chains.

Authoritative Grounding: The assignments are based on established trends for alkylphosphines and their oxides, where the α-carbon (C1) shows a significant one-bond coupling (¹J-PC), while the β (C2) and γ (C3) carbons exhibit smaller two- and three-bond couplings, respectively.[2]

| Carbon Atom | Chemical Shift (δ) (in CDCl₃) | Coupling Constant (JPC) (in CDCl₃) | Assignment Rationale |

| C1 (α-CH₂) | ~28.6 ppm | ¹JPC ≈ 68 Hz | Directly attached to phosphorus, significant deshielding and large one-bond coupling.[1] |

| C2 (β-CH₂) | ~24.1 ppm | ²JPC ≈ 4 Hz | Two bonds from phosphorus, smaller coupling constant.[1] |

| C3 (γ-CH₂) | ~25.8 ppm | ³JPC ≈ 14 Hz | Three bonds from phosphorus.[1] |

| C4 (δ-CH₃) | ~13.6 ppm | Not resolved | Most shielded methyl carbon, furthest from phosphorus.[1] |

Proton (¹H) NMR

Authoritative Grounding: The chemical shift of the P-H proton in secondary phosphine oxides is typically found significantly downfield and exhibits a very large one-bond coupling constant (¹J-PH) in the range of 400-500 Hz. The alkyl protons will show complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-P) coupling.

| Proton(s) | Predicted Chemical Shift (δ) | Predicted Multiplicity | Assignment Rationale |

| P-H | 6.5 - 7.5 ppm | Doublet (¹J-PH ≈ 450 Hz) | Highly deshielded proton on an electronegative atom with a characteristic large P-H coupling. |

| α-CH₂ (2H) | 1.6 - 1.9 ppm | Multiplet | Protons adjacent to phosphorus; will show both ²J-PCH and ³J-HCH coupling. |

| β-CH₂ & γ-CH₂ (4H) | 1.3 - 1.6 ppm | Overlapping Multiplets | Complex splitting due to coupling with adjacent protons and weaker coupling to phosphorus. |

| δ-CH₃ (3H) | ~0.9 ppm | Triplet (³J-HCH ≈ 7 Hz) | Terminal methyl group, least affected by phosphorus. |

Workflow & Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR analysis of Dibutylphosphine Oxide.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of dibutylphosphine oxide and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically present in the solvent for ¹H and ¹³C referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. A spectral width of 15 ppm and an acquisition time of 2-3 seconds are typically sufficient.

-

³¹P NMR Acquisition: Using the same sample, switch the probe to the ³¹P frequency. Acquire a proton-coupled spectrum to observe the ¹J-PH coupling. Use an external 85% H₃PO₄ sample for referencing (δ = 0 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 200 ppm) is necessary. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For DBPO, the most prominent and diagnostic feature is the intense absorption from the P=O bond stretching vibration. This band is easily identifiable and serves as a primary confirmation of the phosphine oxide structure.

Authoritative Grounding: The P=O stretching frequency in phosphine oxides is highly sensitive to the electronic and steric nature of the substituents on the phosphorus atom. For dialkylphosphine oxides, this band typically appears in the 1150-1200 cm⁻¹ region.[3] Its exact position and intensity provide a reliable diagnostic marker.[4]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

| 2958, 2931, 2872 | Strong | C-H stretching | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the butyl chains.[1] |

| ~2320 | Medium, Broad | P-H stretching | Characteristic stretch for the proton directly bonded to phosphorus.[1] |

| 1465 | Medium | C-H bending | Scissoring and bending modes of the CH₂ and CH₃ groups.[1] |

| ~1170 | Very Strong | P=O stretching | The most diagnostic peak, confirming the phosphine oxide functionality.[1][3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of dibutylphosphine oxide directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the key absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to confirm the molecular weight of DBPO and to provide structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable ion is the protonated molecule, [M+H]⁺, which confirms the molecular formula.

Authoritative Grounding: The fragmentation of aliphatic compounds in a mass spectrometer is a well-understood process.[5][6] For DBPO, cleavage of the P-C bond and α-cleavage within the butyl chains are expected to be primary fragmentation pathways. The loss of neutral fragments like butene (C₄H₈) via rearrangement is also a common pathway for alkyl chains.[7]

| Predicted m/z | Ion Formula | Interpretation |

| 163.1252 | [C₈H₂₀OP]⁺ | Protonated molecular ion, [M+H]⁺ (Exact Mass: 162.1174) |

| 107.0677 | [C₄H₁₂OP]⁺ | Loss of a butyl radical (C₄H₉•) from the [M+H]⁺ ion. |

| 106.0599 | [C₄H₁₁OP]⁺ | Loss of butene (C₄H₈) from the [M+H]⁺ ion. |

| 79.0520 | [CH₄O₃P]⁺ (Hypophosphorous acid ion) | Further fragmentation leading to a core phosphorus ion. |

| 57.0704 | [C₄H₉]⁺ | Butyl cation fragment. |

Proposed ESI-MS Fragmentation Pathway

Caption: Proposed major fragmentation pathways for DBPO in ESI-MS.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of DBPO (approx. 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Method Setup: Set the ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, drying gas flow rate, and temperature. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Average the scans over a stable infusion period (e.g., 1-2 minutes) to obtain a representative spectrum.

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any significant fragment ions. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

Synthesis Overview

A common and straightforward method for preparing secondary phosphine oxides like DBPO is the controlled oxidation of the corresponding secondary phosphine (dibutylphosphine).

Authoritative Grounding: The oxidation of phosphines is a well-established transformation.[8] Often, this can be achieved simply by exposure to air, although more controlled methods using mild oxidizing agents (e.g., hydrogen peroxide) can be employed to prevent over-oxidation to the phosphinic acid. Another route involves the hydrolysis of a chlorodibutylphosphine.

-

Starting Material: Dibutylphosphine, P(C₄H₉)₂H

-

Reaction: P(C₄H₉)₂H + [O] → (C₄H₉)₂P(O)H

-

Rationale: This reaction leverages the high oxophilicity of phosphorus(III) compounds. The reaction must be carefully controlled to avoid the formation of dibutylphosphinic acid, (C₄H₉)₂P(O)OH, as a byproduct. Purification is typically achieved via distillation or column chromatography.

Conclusion

The spectroscopic characterization of dibutylphosphine oxide is definitive and relies on the synergistic use of NMR, IR, and MS techniques. The key identifiers are: a ³¹P NMR signal around 46.5 ppm [1]; a very strong IR absorption band near 1170 cm⁻¹ (P=O stretch)[1]; and a protonated molecular ion at m/z 163 in ESI-MS. The detailed coupling patterns in ¹³C and ¹H NMR provide unequivocal proof of the dibutyl structure. This comprehensive dataset and the associated protocols provide researchers with the necessary tools to confidently identify and assess the quality of dibutylphosphine oxide in their applications.

References

-

Supporting Information for "Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle". The Royal Society of Chemistry. [Link]

-

Wiley. "Dibutyl phosphine oxide". SpectraBase. [Link]

-

Supporting Information for "Poly(phosphonium salt)s via the Suzuki Polycondensation of a Bifunctional Phosphine Oxide". The Royal Society of Chemistry. [Link]

-

Supporting Information for "A general approach for the synthesis of secondary phosphine oxides". The Royal Society of Chemistry. [Link]

-

UCSB Department of Chemistry and Biochemistry. "31P - NMR Facility". chem.ucsb.edu. [Link]

-

G. M. Gray, K. A. Redmill. "Assignment of the 13C NMR resonances in trialkyl-phosphines from spin-lattice relaxation". Purdue University. [Link]

-

M. G. B. Drew, et al. "Di-tert-butylphosphine oxide". ResearchGate. [Link]

-

P. A. Denisov, et al. "Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy". MDPI. [Link]

-

Wiley. "Tri(n-butyl)phosphine oxide - Optional[31P NMR] - Chemical Shifts". SpectraBase. [Link]

-

P. A. Denisov, et al. "31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors". RSC Publishing. [Link]

-

Wiley. "Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts". SpectraBase. [Link]

-

A. D. Popp, et al. "Supported Organoiridium-Pincer Catalysts for the Nonoxidative Dehydrogenation of High-Density Polyethylene". ACS Publications. [Link]

- Google Patents. "CN102180902B - Preparation method of tributylphosphane".

-

L. C. Thomas, R. A. Chittenden. "INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS". ResearchGate. [Link]

-

Organic Chemistry Portal. "Phosphine oxide synthesis by substitution or addition". organic-chemistry.org. [Link]

-

M. A. White, et al. "FT–IR spectrum of trioctylphosphine oxide (TOPO)". ResearchGate. [Link]

-

A. F. R. Kilpatrick, et al. "The synthesis of deuteriated tri‐tert‐butyl phosphine". NIH National Center for Biotechnology Information. [Link]

-

P. A. Denisov, et al. "Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds". RSC Publishing. [Link]

-

Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectra". chem.libretexts.org. [Link]

-

M. S. Orin, A. M. Chambers. "Mass Spectrometry: Fragmentation Mechanisms". YouTube. [Link]

-

R. Ramanathan, et al. "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process". PubMed. [Link]

-

J. Van Acker, et al. "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics". CORE. [Link]

-

Chemistry Stack Exchange. "Where can I find the infrared band positions for phosphorus compounds?". chemistry.stackexchange.com. [Link]

-

PubChem. "Diphenylphosphine oxide". pubchem.ncbi.nlm.nih.gov. [Link]

-

J. Clark. "mass spectra - fragmentation patterns". Chemguide. [Link]

-

CAS Common Chemistry. "Potassium dihydrogen citrate". commonchemistry.cas.org. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]

quantum chemical calculations for dibutylphosphine oxide

An In-depth Technical Guide: Quantum Chemical Calculations for Dibutylphosphine Oxide

Executive Summary

Dibutylphosphine oxide (DBPO) and its related structures are of increasing importance in medicinal chemistry and materials science. The unique properties of the phosphine oxide group, such as its strong hydrogen bond accepting capability and chemical stability, have made it a valuable moiety in modern drug design, exemplified by the FDA-approved drug brigatinib.[1][2] To fully exploit the potential of DBPO and its derivatives, a deep understanding of its electronic structure, reactivity, and spectroscopic properties is essential. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, cost-effective, and accurate means to probe these characteristics at the atomic level, guiding rational molecular design and complementing experimental studies.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides the theoretical background and a practical, step-by-step protocol for performing quantum chemical calculations on dibutylphosphine oxide. The focus is on explaining the causality behind methodological choices—from selecting appropriate functionals and basis sets to interpreting the resulting data—to ensure scientific integrity and generate reliable, predictive results.

The Ascendance of Phosphine Oxides in Scientific Research

For many years, phosphine oxides were often regarded as simple byproducts of reactions like the Wittig oxidation.[5] However, the approval of brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor containing a dimethylphosphine oxide group, marked a paradigm shift.[1][2] Scientists now recognize that the phosphine oxide moiety offers a unique combination of properties highly desirable in drug development:

-

Potent Hydrogen Bond Acceptor: The polarized P=O bond is an exceptionally strong hydrogen bond acceptor, facilitating potent interactions with biological targets.[1]

-

Enhanced Physicochemical Properties: Incorporation of a phosphine oxide group can dramatically increase a molecule's polarity and aqueous solubility while reducing lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1][6]

-

Chemical and Metabolic Stability: Phosphine oxides are generally stable to metabolic degradation, leading to improved half-life in biological systems.[1]

Dibutylphosphine oxide (DBPO), with its two butyl chains attached to the phosphine oxide core, serves as an important model system and a building block for more complex molecules. Its fundamental properties, such as a molecular weight of 162.21 g/mol and a melting point of 55-58°C, are well-documented.[7] Computational chemistry allows us to move beyond these basic data points to understand the electronic origins of its behavior.

Theoretical Pillars of Quantum Chemical Calculations

To accurately model a molecule like DBPO, we rely on solving the Schrödinger equation. Since an exact solution is not feasible for multi-electron systems, we use approximations. Density Functional Theory (DFT) is the most widely used method for molecules of this size due to its excellent balance of computational cost and accuracy.[8][9]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8] Instead of dealing with the complex wave function, DFT uses the electron density as the fundamental quantity, which simplifies the calculation significantly. The accuracy of a DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set.

Causality Behind Method Selection: Functionals & Basis Sets

The choices of functional and basis set are not arbitrary; they are dictated by the chemical nature of the system under study. For an organophosphorus compound like DBPO, specific considerations are crucial.

-

Exchange-Correlation Functional: This is the component of DFT that approximates the complex many-electron interactions. For general-purpose calculations on organic molecules, hybrid functionals like B3LYP are often a reliable starting point. They incorporate a portion of exact Hartree-Fock exchange, which tends to improve the description of electronic structure. Studies on organophosphorus compounds have shown good results with B3LYP and similar hybrid functionals.[10][11]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. For phosphorus, a third-row element, the basis set must be flexible enough to describe its valence electrons and the polarized P=O bond.

-

Pople Style Basis Sets (e.g., 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The 6-311 indicates a triple-zeta quality for valence orbitals. The + signifies the addition of diffuse functions on heavy atoms, which are essential for describing lone pairs and weakly bound electrons, like those on the oxygen atom. The (d,p) denotes polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for orbital shapes to distort and are critical for accurately modeling bonding, especially in a tetrahedral phosphorus center.[12]

-

Dunning Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix (for augmented) also indicates the inclusion of diffuse functions, which are vital for excited-state and anion calculations.[13]

-

Simulating Reality: The Role of Solvation Models

Most chemical and biological processes occur in solution. To model this, we use implicit solvation models, which treat the solvent as a continuous medium with a defined dielectric constant. This approach captures the bulk electrostatic effects of the solvent on the solute. The Polarizable Continuum Model (PCM) and the SMD solvation model are two of the most robust and widely used methods.[14][15] Including a solvent model is critical for accurately predicting properties like reaction energies and NMR chemical shifts in a realistic environment.

A Validated Workflow for DBPO Calculations

This section provides a detailed, step-by-step methodology for performing a typical set of quantum chemical calculations on DBPO using a standard software package like Gaussian, ORCA, or NWChem.

Caption: Relationship between P=O bond properties and molecular function.

Electronic Properties and Reactivity

Visualizing the molecular orbitals and electrostatic potential (ESP) provides profound insights into a molecule's reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions of electron-donating and electron-accepting ability, respectively. The energy gap between them relates to the molecule's chemical stability.

-

Electrostatic Potential (ESP) Map: An ESP map plotted on the electron density surface visually shows the charge distribution. For DBPO, it will clearly show a region of high negative potential (red) around the oxygen atom, confirming its role as a strong Lewis base and hydrogen bond acceptor, and a positive region (blue) around the phosphorus atom.

Conclusion

Quantum chemical calculations offer an indispensable toolkit for the modern researcher. For dibutylphosphine oxide, these methods allow for a detailed exploration of its structural, spectroscopic, and electronic properties that govern its behavior. By following a rigorous and self-validating protocol, scientists can generate reliable data that explains experimental observations and guides the design of new molecules with tailored properties for applications in drug development and beyond. The integration of high-level computation with experimental synthesis and testing represents the future of efficient and innovative molecular science.

References

-

Dorovatovskii, P. V., et al. (2015). Computational study of the thermochemistry of organophosphorus(III) compounds. The Journal of Physical Chemistry A. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6365067, Dibutylphosphine oxide. Available at: [Link]

-

Li, G., et al. (2005). Computational Study of the Thermochemistry of Organophosphorus(III) Compounds. The Journal of Physical Chemistry A. Available at: [Link]

-

Wiley. Dibutyl phosphine oxide Spectra. SpectraBase. Available at: [Link]

-

University of Turin. Phosphorus Basis-Sets. Crystal. Available at: [Link]

-

Fouda, A. E. A., et al. (2019). Quantum Chemical and Electrochemical Evaluation of Alkyl Phosphine Oxide Surfactants as Corrosion Inhibitors for Steel API 5L Grade X52 in Formation Water. Ingenta Connect. Available at: [Link]

-

Research and Reviews. (2024). Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Journal of Pure and Applied Chemistry. Available at: [Link]

-

Jover, J., et al. (2012). Basis set dependence of phosphate frequencies in density functional theory calculations. International Journal of Quantum Chemistry. Available at: [Link]

-

Rassukana, Y., et al. (2021). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. Available at: [Link]

-

Aleksandrova, A., et al. (2021). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. Available at: [Link]

-

ChemBK. Dibutylphosphine oxide. Available at: [Link]

-

ResearchGate. Di-tert-butylphosphine oxide Request PDF. Available at: [Link]

-

Gryaznov, D. S., et al. (2021). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Lan, Y. (Ed.). (2026). Computational Studies on Phosphorus Chemistry. Elsevier. Available at: [Link]

-

Mahmoud, A. R. (2024). Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate. Available at: [Link]

-

Wikipedia. Dimethylphosphine oxide. Available at: [Link]

-

Wikipedia. Phosphine oxide. Available at: [Link]

-

ResearchGate. Pharmaceutically relevant dimethylphosphine oxides. Available at: [Link]

-

Singh, S. (2021). A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. Available at: [Link]

-

Novikov, A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules. Available at: [Link]

-

Liu, S.-C., et al. (2023). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics. Available at: [Link]

-

Mahamiya, V., & Bhattacharyya, P. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega. Available at: [Link]

-

Gunceler, D., et al. (2013). Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways. Physical Review B. Available at: [Link]

-

Wikipedia. Diphenylphosphine oxide. Available at: [Link]

-

Liu, S.-C., et al. (2023). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Semantic Scholar. Available at: [Link]

-

Sherrill, C. D. Basis Sets in Quantum Chemistry. Georgia Institute of Technology. Available at: [Link]

-

NWChem. Solvation Models. Available at: [Link]

-

Dietlin, C., et al. (2020). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization. Molecules. Available at: [Link]

-

SpectraBase. Tri(n-butyl)phosphine oxide. Available at: [Link]

-

Kitchin, J. R. Modeling materials using density functional theory. Carnegie Mellon University. Available at: [Link]

-

Dzieszkowski, K., et al. (2021). Ditopic Phosphide Oxide Group: A Rigidifying Lewis Base to Switch Luminescence and Reactivity of a Disilver Complex. Journal of the American Chemical Society. Available at: [Link]

-

Boyd, S., et al. (2012). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules. Available at: [Link]

-

Lechermann, F. (2016). DFT+DMFT for Oxide Heterostructures. Available at: [Link]

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 10. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DFT calculations in solution systems: solvation energy, dispersion energy and entropy. | Semantic Scholar [semanticscholar.org]

- 15. Solvation Models - NWChem [nwchemgit.github.io]

The Chemistry of Dibutylphosphine Oxide: A Comprehensive Technical Guide for Researchers

Introduction

Dibutylphosphine oxide (DBPO) is a secondary phosphine oxide that has garnered significant interest within the scientific community for its versatile applications in catalysis, solvent extraction, and organic synthesis. This in-depth technical guide provides a comprehensive overview of the chemistry of dibutylphosphine oxide, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, key chemical properties, reactivity, and notable applications, offering field-proven insights and detailed experimental considerations.

Physicochemical Properties of Dibutylphosphine Oxide

Understanding the fundamental properties of a compound is paramount to its effective application. Dibutylphosphine oxide is a solid at room temperature with a melting point ranging from 55-58°C.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 15754-54-8 | [1] |

| Molecular Formula | C₈H₁₉OP | [1] |

| Molecular Weight | 162.21 g/mol | [1] |

| Melting Point | 55-58 °C | [1] |

| Boiling Point | 224 °C | [1] |

| Flash Point | 89 °C | [1] |

Spectroscopic analysis is crucial for the characterization of dibutylphosphine oxide. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for confirming its structure.

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds.

-

¹H and ¹³C NMR: These spectra provide detailed information about the butyl chains attached to the phosphorus atom.

-

FT-IR Spectroscopy: The Fourier-transform infrared spectrum will prominently feature a strong absorption band corresponding to the P=O stretching vibration.

Synthesis of Dibutylphosphine Oxide

The synthesis of secondary phosphine oxides like dibutylphosphine oxide can be achieved through several methodologies. A common and straightforward approach involves the controlled hydrolysis of the corresponding chlorophosphine.

General Synthesis Workflow: Hydrolysis of Chlorodibutylphosphine

This method provides a reliable route to dibutylphosphine oxide. The reaction should be performed under an inert atmosphere to prevent over-oxidation or other side reactions.

Caption: General workflow for the synthesis of dibutylphosphine oxide via hydrolysis.

Detailed Experimental Protocol

Materials:

-

Chlorodibutylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Degassed deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve chlorodibutylphosphine in anhydrous THF in a Schlenk flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one equivalent of degassed deionized water dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by ³¹P NMR spectroscopy.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and wash with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude dibutylphosphine oxide.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a white solid.

Note: The progress of the reaction can be conveniently followed by the disappearance of the signal for chlorodibutylphosphine and the appearance of the signal for dibutylphosphine oxide in the ³¹P NMR spectrum.

Reactivity and Key Reactions

Dibutylphosphine oxide exhibits a rich and versatile reactivity profile, primarily centered around the phosphorus atom and the P-H bond.

Tautomerism

Secondary phosphine oxides like dibutylphosphine oxide exist in equilibrium with their trivalent phosphinous acid tautomer. Although the equilibrium lies heavily towards the pentavalent phosphine oxide form, the transient phosphinous acid is crucial for its role as a ligand in catalysis.

Caption: Tautomeric equilibrium of dibutylphosphine oxide.

Ligand in Cross-Coupling Reactions

Dibutylphosphine oxide, through its phosphinous acid tautomer, serves as an effective ligand in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bulky and electron-donating nature of the butyl groups can influence the catalytic activity and selectivity.

Suzuki-Miyaura Coupling:

Dibutylphosphine oxide has been employed as a ligand in the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide. The phosphine oxide ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction with a phosphine oxide ligand.

Other Cross-Coupling Reactions:

Beyond the Suzuki-Miyaura reaction, dibutylphosphine oxide and its analogs are effective ligands in other palladium-catalyzed cross-coupling reactions, including:

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

-

Heck Reaction: Formation of carbon-carbon bonds between an unsaturated halide and an alkene.

-

Sonogashira Coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

The choice of a secondary phosphine oxide ligand can offer advantages in terms of air stability and ease of handling compared to their corresponding phosphine counterparts.

Applications in Solvent Extraction

Dibutylphosphine oxide and other long-chain dialkylphosphine oxides are effective extractants in liquid-liquid extraction processes, particularly for the separation of rare earth elements (REEs) and actinides. The phosphoryl group (P=O) acts as a strong Lewis base, coordinating to the metal ions and facilitating their transfer from an aqueous phase to an organic phase.

Extraction of Rare Earth Elements

The separation of individual rare earth elements is challenging due to their similar chemical properties. Solvent extraction using organophosphorus reagents like dibutylphosphine oxide offers a viable method for their separation. The extraction efficiency is influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the diluent.

The general extraction equilibrium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nDBPO(org) ⇌ M(NO₃)₃(DBPO)ₙ(org)

Where M³⁺ represents a trivalent rare earth metal ion.

Quantitative Data on Extraction Efficiency:

The distribution ratio (D) is a key parameter used to quantify the efficiency of an extraction process, defined as the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. While specific data for dibutylphosphine oxide is dispersed in the literature, the following table provides representative distribution ratios for the extraction of selected lanthanides with a closely related dialkylphosphine oxide system, illustrating the general trend of increasing extraction efficiency with increasing atomic number for the heavier lanthanides.

| Lanthanide | Distribution Ratio (D) |

| Lanthanum (La) | Data not readily available for DBPO |

| Neodymium (Nd) | Data not readily available for DBPO |